2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and an N-(2,4,6-trimethylphenyl)acetamide moiety at position 1. The 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The 2-fluorobenzyl group enhances metabolic stability and binding affinity, while the 2,4,6-trimethylphenyl acetamide substituent contributes to lipophilicity and target selectivity .
Properties
CAS No. |
1252820-72-6 |
|---|---|
Molecular Formula |
C24H22FN3O3S |
Molecular Weight |
451.52 |
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-14-10-15(2)21(16(3)11-14)26-20(29)13-27-19-8-9-32-22(19)23(30)28(24(27)31)12-17-6-4-5-7-18(17)25/h4-11H,12-13H2,1-3H3,(H,26,29) |
InChI Key |
PBSZUPHBPIFBHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule with potential biological activities. Its structure suggests that it may possess pharmacological properties due to the presence of a thieno-pyrimidine core and various substituents that can influence its interaction with biological targets.
- Molecular Formula : C18H20F N3O3S
- Molecular Weight : 367.43 g/mol
- CAS Number : Not specified in the sources but can be derived from chemical databases.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The thieno-pyrimidine structure is known to exhibit inhibitory effects on various kinases and enzymes involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit kinases such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Antioxidant Activity : The presence of the dioxo group may confer antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Some derivatives of thieno-pyrimidines have demonstrated efficacy against microbial pathogens, suggesting that this compound may also possess similar activity.
Biological Activity Data
The following table summarizes relevant biological activity data from various studies and databases:
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of similar thieno-pyrimidine derivatives on various cancer cell lines. Results indicated significant cell growth inhibition at micromolar concentrations, suggesting potential for development as anticancer agents.
-
Antimicrobial Efficacy :
- Research conducted on related compounds demonstrated strong antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
-
Enzyme Interaction Studies :
- Molecular docking studies have shown that the compound can effectively bind to the ATP-binding site of CDKs, leading to a decrease in kinase activity and subsequent cell cycle arrest.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Properties
Compounds with similar structural motifs have shown promising anticancer activity. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes associated with cancer pathways. This includes potential inhibition of the Type III secretion system (T3SS), which is critical for bacterial virulence and has implications in developing antimicrobial agents.
Antimicrobial Activity
Similar compounds have exhibited significant antimicrobial properties against various pathogens. This suggests that the compound could be investigated further for its potential use in treating bacterial infections.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens. These findings suggest that further exploration of this compound's antimicrobial potential could lead to new therapeutic options.
Comparison with Similar Compounds
a) N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6)
- Structural Differences: The thieno[2,3-d]pyrimidine core (vs. Substituents include a thioether-linked acetamide and ethyl/methyl groups.
- Bioactivity: The thioether linkage in 577962-34-6 may reduce metabolic stability compared to the oxygen-based linkage in the target compound. No explicit bioactivity data is provided, but the 2,4-difluorophenyl group suggests enhanced selectivity for kinases .
b) 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide
- Structural Differences: A tetrahydrobenzo ring fused to thieno[2,3-d]pyrimidine increases rigidity. The chloroacetohydrazide group introduces polar interactions but may reduce cell permeability.
- Physicochemical Properties : Higher polar surface area (53.18 Ų vs. ~45 Ų for the target compound) suggests lower blood-brain barrier penetration. The hydrazide group also increases susceptibility to hydrolysis .
Pyrazolo[3,4-d]pyrimidine and Benzothiazine Analogues
a) N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Structural Differences: A pyrazolo[3,4-d]pyrimidine core replaces thienopyrimidine, with a chromen-4-one substituent. The 2-fluorophenyl acetamide group is retained.
- Bioactivity: Demonstrated kinase inhibition (MEK/B-Raf) in combination therapies. The chromenone group may enhance DNA intercalation but introduces steric hindrance .
b) 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide
- Structural Differences : A pyrazolo-benzothiazine core with a 2-fluorobenzyl group. The 5,5-dioxo moiety increases polarity.
- Synthesis : Prepared via K2CO3-mediated alkylation, similar to methods in . Yields (68–74%) are comparable to the target compound’s synthetic routes .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Effects : The 2-fluorobenzyl group in the target compound and analogues (e.g., ) improves metabolic stability by resisting oxidative degradation .
Core Heterocycle Impact: Thieno[3,2-d]pyrimidines generally exhibit higher kinase affinity than [2,3-d] isomers due to better π-π stacking with ATP-binding pockets .
Acetamide Linkers : Oxygen-based acetamides (target compound) show superior stability versus thioether-linked analogues (e.g., 577962-34-6), which are prone to glutathione-mediated cleavage .
Preparation Methods
Cyclization via Formamide Condensation
A widely adopted method involves heating 2-amino-4,5-dihydrothiophene-3-carboxylate with formamide at 150–180°C for 6–8 hours. This promotes cyclodehydration, yielding the 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine structure. Microwave irradiation has been shown to enhance reaction efficiency, reducing time to 30–45 minutes with comparable yields.
Reaction Conditions:
- Reagent: Formamide (excess)
- Temperature: 150–180°C (thermal) or 100–120°C (microwave)
- Catalyst: None required
Alternative Routes Using Carbonitrile Derivatives
Substituting the carboxylate group with a carbonitrile moiety enables alternative cyclization pathways. Treatment of 2-amino-3-cyanothiophene with triethyl orthoformate (TEOF) in acidic media generates the pyrimidine ring via nucleophilic attack and subsequent elimination.
Key Advantages:
- Higher functional group tolerance for subsequent modifications
- Scalability for industrial production
Functionalization at the 1-Position: Acetamide Installation
The 1-position is modified via nucleophilic displacement or coupling reactions to introduce the N-(2,4,6-trimethylphenyl)acetamide group.
Chloroacetylation Followed by Amidation
- Chlorination: The core intermediate is treated with POCl₃ at reflux to convert the 1-hydroxyl group to a chloride.
- Acetylation: Reaction with chloroacetyl chloride in the presence of Et₃N yields the chloroacetamide intermediate.
- Amidation: Displacement of chloride with 2,4,6-trimethylaniline in DMF at 60°C for 8–12 hours.
Critical Parameters:
- Solvent: Anhydrous DMF or THF
- Temperature: 60–80°C
One-Pot Coupling Using HATU
Modern approaches utilize coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to directly link the acetic acid derivative to 2,4,6-trimethylaniline. This method achieves yields >85% with reduced reaction times (2–4 hours).
Structural Characterization and Analytical Data
Post-synthesis validation ensures structural fidelity and purity.
Spectroscopic Analysis
Mass Spectrometry
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
| Step | Method | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Core Synthesis | Formamide Condensation | 70–75 | 6–8 h | Cost-effective |
| Core Synthesis | Microwave Cyclization | 80–85 | 0.5–1 h | Rapid, high yield |
| 2-Fluorobenzyl Addition | Conventional Alkylation | 65–75 | 12–18 h | Mild conditions |
| 2-Fluorobenzyl Addition | Microwave Alkylation | 80–85 | 20–30 min | Efficient, scalable |
| Acetamide Installation | Chloroacetylation/Amidation | 70–75 | 12–14 h | Reliable |
| Acetamide Installation | HATU Coupling | 85–90 | 2–4 h | High purity, minimal byproducts |
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing reactions at the 1- and 3-positions of the thieno[3,2-d]pyrimidine core necessitate precise stoichiometry. Using bulky bases (e.g., LDA) or low temperatures (−78°C) suppresses undesired substitutions.
Purification of Polar Intermediates
The acetamide group’s polarity complicates isolation. Reverse-phase chromatography (C18 column, MeCN/H₂O) or recrystallization from ethanol/water mixtures enhances purity.
Applications and Derivatives
While beyond the scope of preparation methods, it is noteworthy that this compound’s structural analogs exhibit:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer: The synthesis of structurally similar thienopyrimidinone derivatives typically involves multistep reactions, including cyclization, substitution, and condensation. Key parameters include:
- Solvent selection : Polar aprotic solvents like N-methylpyrrolidone (NMP) or dichloromethane (DCM) are preferred for facilitating nucleophilic substitutions and reducing side reactions .
- Temperature control : Reactions often proceed at 120–140°C for cyclization steps, with lower temperatures (0–25°C) for acid chloride formation or coupling reactions .
- Catalysts and coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) are widely used for amide bond formation .
- Purification : Column chromatography (silica gel, eluent systems like DCM/MeOH) is critical for isolating the final product, with yields typically ranging from 30% to 60% .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are indispensable for verifying substituent positions (e.g., fluorobenzyl, trimethylphenyl) and confirming stereochemistry. For example, aromatic proton signals in the 6.5–8.5 ppm range and methyl group signals near 2.3 ppm are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for detecting impurities in the thienopyrimidinone core .
Q. What preliminary assays are recommended to evaluate its biological activity?
Answer:
- Enzyme inhibition assays : Target kinases or proteases (e.g., COX-2, EGFR) using fluorogenic substrates to measure IC50 values. The fluorobenzyl group may enhance binding to hydrophobic enzyme pockets .
- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition at 10–100 µM concentrations .
- Solubility and stability tests : Assess pharmacokinetic potential via logP calculations (estimated >3.5 due to aromatic substituents) and stability in simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CN, -CF3) at the 2-fluorobenzyl position to enhance binding to ATP pockets in kinases. Comparative studies with analogues lacking the 2-fluoro substituent can reveal selectivity drivers .
- Side-chain optimization : Replace the trimethylphenyl acetamide with bulkier groups (e.g., biphenyl or naphthyl) to exploit hydrophobic regions in target proteins. Molecular docking with tools like AutoDock Vina can guide rational design .
- Isosteric replacements : Substitute the thienopyrimidinone core with pyrazolo[3,4-d]pyrimidine to evaluate changes in potency and off-target effects .
Q. How should contradictory data in biological assays (e.g., inconsistent IC50 values) be resolved?
Answer:
- Replicate experiments : Perform triplicate assays under standardized conditions (pH, temperature, cell passage number) to rule out technical variability .
- Probe assay interference : Test for false positives caused by compound aggregation or fluorescence quenching using dynamic light scattering (DLS) or counter-screens with orthogonal methods (e.g., SPR vs. enzymatic assays) .
- Metabolite analysis : Use LC-MS to identify degradation products that may alter activity. For example, hydrolysis of the acetamide group could generate inactive metabolites .
Q. What strategies can address low solubility and bioavailability in preclinical studies?
Answer:
- Formulation optimization : Develop nanocrystal or liposomal formulations to enhance aqueous solubility. PEGylation of the acetamide moiety may reduce plasma protein binding .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 2,4-dioxo position to improve absorption, followed by enzymatic cleavage in vivo .
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) in dosing solutions for animal studies .
Q. How can computational methods be integrated to predict off-target effects?
Answer:
- Pharmacophore modeling : Tools like Schrödinger’s Phase can identify shared features with known off-target proteins (e.g., cytochrome P450 enzymes) .
- Machine learning : Train models on public toxicity databases (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity based on structural descriptors (e.g., AlogP, topological polar surface area) .
- Molecular dynamics (MD) simulations : Simulate binding to hERG channels to assess arrhythmia risk, focusing on interactions between the fluorobenzyl group and channel residues .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
